molecular formula C21H34O3 B8489773 12-Benzyloxy-2,2-dimethyldodecanoic acid CAS No. 88088-74-8

12-Benzyloxy-2,2-dimethyldodecanoic acid

Cat. No.: B8489773
CAS No.: 88088-74-8
M. Wt: 334.5 g/mol
InChI Key: ROHGNMQWLGYWIG-UHFFFAOYSA-N
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Description

12-Benzyloxy-2,2-dimethyldodecanoic acid is a synthetic fatty acid derivative with a dodecanoic acid backbone (12-carbon chain) modified at two positions:

  • Position 2: Two methyl groups (2,2-dimethyl substitution), introducing steric hindrance near the carboxylic acid moiety.
  • Position 12: A benzyloxy group (–OCH₂C₆H₅), replacing the terminal hydrogen with an aromatic ether.

While direct data on this compound is absent in available literature, its properties can be inferred from analogs (e.g., 12-hydroxydodecanoic acid, benzyl ether derivatives) .

Properties

CAS No.

88088-74-8

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

2,2-dimethyl-12-phenylmethoxydodecanoic acid

InChI

InChI=1S/C21H34O3/c1-21(2,20(22)23)16-12-7-5-3-4-6-8-13-17-24-18-19-14-10-9-11-15-19/h9-11,14-15H,3-8,12-13,16-18H2,1-2H3,(H,22,23)

InChI Key

ROHGNMQWLGYWIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCCCOCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

12-Hydroxydodecanoic Acid

  • Structure : C₁₂H₂₄O₃; hydroxyl (–OH) at position 12.
  • Key Differences: Polarity: The hydroxyl group increases water solubility compared to the benzyloxy substitution in the target compound . Reactivity: The –OH group participates in hydrogen bonding and esterification, whereas the benzyloxy group is inert under mild conditions but cleavable via hydrogenolysis .
  • Applications : Used in polymer synthesis (e.g., polyesters) and surfactants. The target compound’s benzyloxy group may favor drug delivery systems due to enhanced lipophilicity .

12-(Boc-Aminooxy)-dodecanoic Acid

  • Structure: C₁₇H₃₃NO₅; Boc-protected aminooxy (–ONHBoc) at position 12.
  • Key Differences: Functionality: The aminooxy group enables conjugation with carbonyl-containing molecules (e.g., ketones, aldehydes), while the benzyloxy group lacks such reactivity. Stability: The Boc group is acid-labile, making this compound useful in peptide synthesis, whereas the benzyloxy group is stable under acidic conditions .
  • Applications : Primarily in bioconjugation and controlled release systems.

Dodecanedioic Acid

  • Structure : HOOC(CH₂)₁₀COOH; dicarboxylic acid with two terminal –COOH groups.
  • Key Differences :
    • Acidity : Dual carboxylic groups increase acidity and reactivity in polymerization (e.g., nylon-6,12). The target compound’s single –COOH limits polymer applications but may enhance surfactant properties.
    • Solubility : Higher water solubility due to dual ionizable groups .
  • Applications: Industrial polymer production; the target compound’s monoacid structure may instead serve as a hydrophobic anchor in lipid formulations .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Structure : C₁₄H₁₂O₃; diphenyl substitution at C2 adjacent to a hydroxyl and carboxylic acid.
  • Key Differences :
    • Steric Effects : The diphenyl groups in benzilic acid create significant steric hindrance, similar to the 2,2-dimethyl substitution in the target compound. This hindrance reduces nucleophilic attack at the carboxylic acid.
    • Aromaticity : Benzilic acid’s aromatic rings enhance UV absorption, while the target’s benzyloxy group may contribute to fluorescence quenching .
  • Applications : Pharmaceutical intermediates; the target compound’s aliphatic chain may favor micelle formation over aromatic interactions .

Deuterated Dodecanoic Acids

  • Examples: Dodecanoic-2,2-d₂ acid (CAS 64118-39-4), dodecanoic-d23 acid (CAS 59154-43-7).
  • Physical Properties: Altered NMR spectra and slightly higher melting points due to deuterium’s mass difference. The target compound’s dimethyl and benzyloxy groups have a more pronounced impact on hydrophobicity .
  • Applications : Tracing lipid metabolism; the target compound’s modifications may instead target specific enzymatic pathways .

Comparative Data Table

Compound Functional Groups Key Properties Applications
12-Benzyloxy-2,2-dimethyldodecanoic acid –COOH, 2,2-dimethyl, C12-OBenzyl High lipophilicity, steric hindrance Drug delivery, surfactants (inferred)
12-Hydroxydodecanoic acid –COOH, C12-OH Water-soluble, reactive –OH Polymers, surfactants
12-(Boc-aminooxy)-dodecanoic acid –COOH, C12-ONHBoc Bioconjugation-friendly, acid-labile Peptide synthesis
Dodecanedioic acid –COOH at both termini High reactivity, polar Nylon production
Benzilic acid –COOH, C2-(Ph)₂, –OH Steric hindrance, UV activity Pharmaceutical intermediates

Research Implications and Gaps

  • Synthetic Routes: The target compound may be synthesized via benzylation of 12-hydroxydodecanoic acid, followed by dimethylation at C2.
  • Stability Studies: Benzyloxy groups are prone to hydrogenolytic cleavage, which could be exploited for controlled release .
  • Data Limitations: No direct studies on this compound were identified. Future work should prioritize solubility, toxicity, and reactivity profiling.

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